2-(4-Benzyloxy-phenyl)-propionic acid
Overview
Description
2-(4-Benzyloxy-phenyl)-propionic acid is an organic compound characterized by a benzene ring substituted with a benzyloxy group at the 4-position and a propionic acid group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Benzyl Ether Formation: The synthesis begins with the reaction of phenol with benzyl chloride in the presence of a base such as potassium carbonate to form 4-benzyloxyphenol.
Friedel-Crafts Acylation: The 4-benzyloxyphenol undergoes Friedel-Crafts acylation with propionyl chloride in the presence of an aluminum chloride catalyst to yield this compound.
Industrial Production Methods: In industrial settings, the compound is typically synthesized using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: The propionic acid group can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: The compound can undergo reduction reactions, particularly at the benzene ring, to form various reduced derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Halogenating agents like bromine (Br2) in the presence of a catalyst.
Major Products Formed:
Oxidation: this compound can be oxidized to form this compound carboxylic acid.
Reduction: Reduced derivatives such as 2-(4-benzyloxy-phenyl)-propanol.
Substitution: Various halogenated derivatives depending on the substituent.
Scientific Research Applications
2-(4-Benzyloxy-phenyl)-propionic acid finds applications in various fields:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Studied for its therapeutic potential in treating various diseases.
Industry: Employed in the production of pharmaceuticals and other chemical products.
Mechanism of Action
2-(4-Benzyloxy-phenyl)-propionic acid is similar to other phenylpropionic acids, such as ibuprofen and ketoprofen. its unique benzyloxy group imparts distinct chemical and biological properties. Unlike ibuprofen, which is widely used as a nonsteroidal anti-inflammatory drug (NSAID), this compound may offer different therapeutic benefits due to its structural differences.
Comparison with Similar Compounds
Ibuprofen
Ketoprofen
Naproxen
Flurbiprofen
Properties
IUPAC Name |
2-(4-phenylmethoxyphenyl)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-12(16(17)18)14-7-9-15(10-8-14)19-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUZGYVNJWERGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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